Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- is a complex organic compound with a unique structure. It contains 14 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 3 iodine atoms . This compound is notable for its aromatic rings and the presence of iodine atoms, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- involves multiple steps. One common method starts with the preparation of the intermediate 3-amino-2,4,6-triiodobenzamide. This intermediate is then reacted with phenoxybutyric acid under specific conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as hydroformylation and oxidation. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of radiology due to the presence of iodine atoms.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The presence of iodine atoms enhances its ability to interact with biological molecules, making it a valuable tool in radiology and other medical applications .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-amino-: This compound shares a similar structure but lacks the iodine atoms, making it less effective in radiological applications.
Isobutyric acid: An isomer of butyric acid, it has different chemical properties and applications.
Uniqueness
Butyric acid, 2-(m-(3-amino-2,4,6-triiodobenzamido)phenoxy)- is unique due to its combination of aromatic rings and iodine atoms. This structure provides it with distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
22708-34-5 |
---|---|
Molecular Formula |
C17H14I3NO4 |
Molecular Weight |
677.01 g/mol |
IUPAC Name |
2-[3-[(2,4,6-triiodobenzoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-2-14(17(23)24)25-11-5-3-4-10(8-11)21-16(22)15-12(19)6-9(18)7-13(15)20/h3-8,14H,2H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
CDTXYVVEESTFNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.